(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol: is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and an ethan-1-ol moiety. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylpiperidine.
Chiral Synthesis: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to achieve selective hydrogenation.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: Formed through oxidation.
Reduced Derivatives: Formed through reduction.
Substituted Piperidines: Formed through substitution reactions.
Scientific Research Applications
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals with potential therapeutic applications.
Biological Studies: Investigated for its effects on biological systems, particularly in the context of neurotransmitter modulation.
Industrial Applications: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(1-methylpiperidin-4-yl)ethan-1-ol: A stereoisomer with similar chemical properties but different biological activity.
1-methylpiperidin-4-yl-methanol: A structurally related compound with a different substitution pattern.
2-(3,4-Dimethoxy-phenyl)-ethyl-(1-methyl-piperidin-4-yl)-amine: A compound with a similar piperidine core but different functional groups.
Uniqueness
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals, which can have different therapeutic effects compared to their racemic mixtures.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1S)-1-(1-methylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C8H17NO/c1-7(10)8-3-5-9(2)6-4-8/h7-8,10H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
HLAGCVGLYKTXMD-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1CCN(CC1)C)O |
Canonical SMILES |
CC(C1CCN(CC1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.